molecular formula C12H8ClN5O2 B11838797 6-Chloro-9-(3-nitrobenzyl)-9h-purine CAS No. 6952-15-4

6-Chloro-9-(3-nitrobenzyl)-9h-purine

Cat. No.: B11838797
CAS No.: 6952-15-4
M. Wt: 289.68 g/mol
InChI Key: WQNDFAVYVHEMNZ-UHFFFAOYSA-N
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Description

6-Chloro-9-(3-nitrobenzyl)-9h-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(3-nitrobenzyl)-9h-purine typically involves the following steps:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Alkylation: The benzyl group is introduced via an alkylation reaction, often using benzyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(3-nitrobenzyl)-9h-purine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).

Major Products

    Reduction: 6-Amino-9-(3-aminobenzyl)-9h-purine.

    Substitution: Various substituted purines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(3-nitrobenzyl)-9h-purine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A simpler purine derivative without the nitrobenzyl group.

    9-Benzylpurine: Lacks the chloro and nitro groups.

    6-Nitro-9-benzylpurine: Similar but with a nitro group instead of a chloro group.

Properties

CAS No.

6952-15-4

Molecular Formula

C12H8ClN5O2

Molecular Weight

289.68 g/mol

IUPAC Name

6-chloro-9-[(3-nitrophenyl)methyl]purine

InChI

InChI=1S/C12H8ClN5O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-2-1-3-9(4-8)18(19)20/h1-4,6-7H,5H2

InChI Key

WQNDFAVYVHEMNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C2N=CN=C3Cl

Origin of Product

United States

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